![molecular formula C22H19N7O3S B6553883 3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040677-16-4](/img/structure/B6553883.png)
3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
The compound “3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is part of a series of compounds that have been synthesized and evaluated for their biological activity .
Synthesis Analysis
The synthesis of these compounds involves a scaffold replacement/ring cleavage strategy . The N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .Chemical Reactions Analysis
The compound is part of a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives that have been synthesized and evaluated for their biological activity . The synthesis involves a scaffold replacement/ring cleavage strategy .Mechanism of Action
Mode of Action
Based on its structural similarity to other triazolo[4,5-d]pyrimidin compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various signaling pathways, suggesting that this compound may have a broad range of biological effects .
Pharmacokinetics
The ADME properties of this compound are currently unknown. Its molecular weight (27331 g/mol ) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might influence its activity .
properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3S/c1-3-31-16-8-6-15(7-9-16)29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-32-18)14-4-10-17(33-2)11-5-14/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACBHDAJCVEUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
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